molecular formula C25H34N2O6 B4033308 2-(3,4-dimethoxyphenyl)-N-(3-{[(3,4-dimethoxyphenyl)acetyl]amino}-2,2-dimethylpropyl)acetamide

2-(3,4-dimethoxyphenyl)-N-(3-{[(3,4-dimethoxyphenyl)acetyl]amino}-2,2-dimethylpropyl)acetamide

Cat. No.: B4033308
M. Wt: 458.5 g/mol
InChI Key: OFJRITWLDWWYDQ-UHFFFAOYSA-N
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Description

The compound “2-(3,4-dimethoxyphenyl)-N-(3-{[(3,4-dimethoxyphenyl)acetyl]amino}-2,2-dimethylpropyl)acetamide” is an amide, which is a type of organic compound. It contains two 3,4-dimethoxyphenyl groups, which are aromatic rings with two methoxy (OCH3) substituents. These groups are known to influence the compound’s physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two aromatic rings, each with two methoxy substituents, and an amide group. The exact three-dimensional structure would depend on the specific arrangement of these groups .


Chemical Reactions Analysis

As an amide, this compound could participate in various chemical reactions. For example, it could undergo hydrolysis under acidic or basic conditions to yield an acid and an amine. The aromatic rings could also participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the amide group could affect its solubility, boiling point, and melting point. The methoxy groups could also influence these properties .

Scientific Research Applications

Synthesis and Structural Analysis

Research involves synthesizing compounds with complex structures and analyzing their properties and potential applications. For example, studies on the synthesis, structure, and molecular docking analysis of compounds similar to the one often focus on their potential anticancer properties. Such research aims to understand the compound's interaction with biological targets, like the VEGFr receptor, which is crucial for developing new anticancer drugs (Sharma et al., 2018).

Anticonvulsant Activity

Another area of interest is the investigation of compounds for their anticonvulsant activity. Studies on analogs of the chemical structure have shown efficacy in various animal models, providing insights into potential treatments for convulsive disorders. For example, research on 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide demonstrated significant anticonvulsant effects, highlighting the therapeutic potential of related compounds (Robertson et al., 1987).

Capsaicinoid Analogs and Analgesic Properties

Compounds structurally related to capsaicinoids, such as N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, have been studied for their potent analgesic properties. The crystal structure and intermolecular hydrogen bonds play a role in their biological activity, offering a foundation for developing new pain management solutions (Park et al., 1995).

Pesticide Development

The development of potential pesticides also relies on the synthesis and characterization of compounds with specific structures. Research into N-derivatives of related acetamides aims to identify new, effective pesticides, demonstrating the importance of chemical synthesis in agricultural sciences (Olszewska et al., 2011).

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential pharmaceutical, for example, future research might focus on testing its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[3-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-2,2-dimethylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O6/c1-25(2,15-26-23(28)13-17-7-9-19(30-3)21(11-17)32-5)16-27-24(29)14-18-8-10-20(31-4)22(12-18)33-6/h7-12H,13-16H2,1-6H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJRITWLDWWYDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)CC1=CC(=C(C=C1)OC)OC)CNC(=O)CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,4-dimethoxyphenyl)-N-(3-{[(3,4-dimethoxyphenyl)acetyl]amino}-2,2-dimethylpropyl)acetamide
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2-(3,4-dimethoxyphenyl)-N-(3-{[(3,4-dimethoxyphenyl)acetyl]amino}-2,2-dimethylpropyl)acetamide
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2-(3,4-dimethoxyphenyl)-N-(3-{[(3,4-dimethoxyphenyl)acetyl]amino}-2,2-dimethylpropyl)acetamide
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2-(3,4-dimethoxyphenyl)-N-(3-{[(3,4-dimethoxyphenyl)acetyl]amino}-2,2-dimethylpropyl)acetamide

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